
N-Icosyldocosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Icosyldocosylamine is a long-chain aliphatic amine, which is a type of organic compound characterized by the presence of an amine group attached to a long hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Icosyldocosylamine typically involves the reaction of a long-chain fatty acid with an amine. One common method is the reductive amination of a long-chain aldehyde with a long-chain amine. This reaction is usually carried out under mild conditions using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Icosyldocosylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
N-Icosyldocosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-Icosyldocosylamine involves its interaction with lipid membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, altering the membrane’s properties. This can affect various cellular processes, including membrane fluidity, permeability, and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Octadecyldocosylamine
- N-Hexadecyldocosylamine
- N-Tetradecyldocosylamine
Uniqueness
N-Icosyldocosylamine is unique due to its specific chain length, which gives it distinct physical and chemical properties compared to other long-chain amines. This uniqueness makes it particularly useful in applications requiring specific interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
7268-58-8 |
|---|---|
Molekularformel |
C42H87N |
Molekulargewicht |
606.1 g/mol |
IUPAC-Name |
N-icosyldocosan-1-amine |
InChI |
InChI=1S/C42H87N/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-43-41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42H2,1-2H3 |
InChI-Schlüssel |
SDGDJTPRANMWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


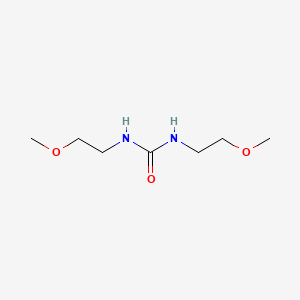
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)


![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
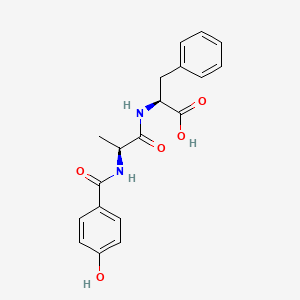
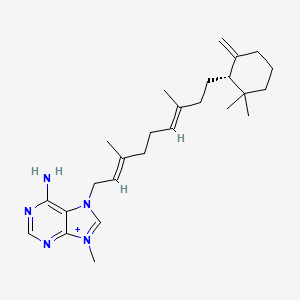
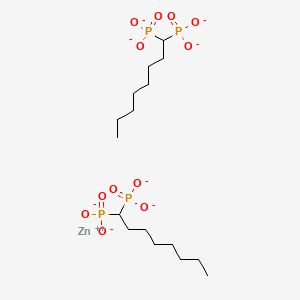
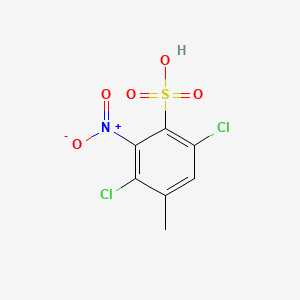
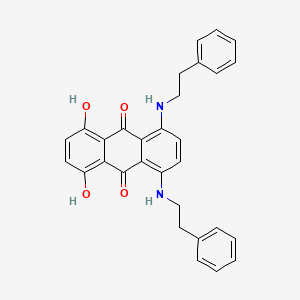
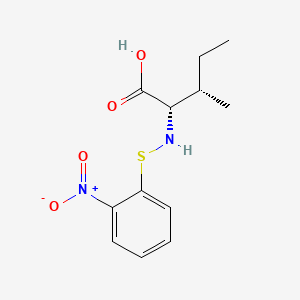
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
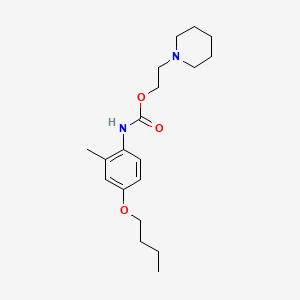
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
